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Mefruside-d3

Cat. No.: B1157698
M. Wt: 385.9
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Contemporary Chemical Research

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. This method is crucial in modern scientific research, particularly in chemistry and biology, as it allows researchers to trace the journey of molecules through complex systems. studysmarter.co.uk By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes such as tritium (B154650) (³H), scientists can investigate metabolic pathways, reaction mechanisms, and the interactions of molecules within a biological system. studysmarter.co.ukmusechem.comsymeres.com

The applications of isotopic labeling are diverse. In environmental and geological sciences, stable isotopes help trace the movement of water and nutrients in ecosystems and provide insights into the formation of rocks and minerals. measurlabs.comhutton.ac.uknumberanalytics.com In pharmaceutical research, this technique is indispensable for understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME studies). musechem.com Labeled compounds also serve as critical internal standards for quantitative analysis in mass spectrometry, enhancing the accuracy and precision of measurements in proteomics, metabolomics, and environmental analysis. symeres.comcreative-proteomics.com Furthermore, isotopic labeling is a key tool in structural biology, where techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography use it to determine the three-dimensional structures of complex biomolecules. silantes.com

Rationale for Deuterium Incorporation in Small Molecule Research

Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, is of particular interest in small molecule research. humanjournals.com Its nucleus contains a proton and a neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). humanjournals.com This difference in mass is the basis for its utility in research. When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond, the C-D bond is stronger and more stable. humanjournals.com

This increased stability leads to a phenomenon known as the deuterium Kinetic Isotope Effect (KIE). humanjournals.comdovepress.com The KIE is the change in the rate of a chemical reaction when a C-H bond involved in the rate-limiting step is replaced by a C-D bond. tandfonline.com Since the C-D bond is harder to break, reactions involving its cleavage are slower. dovepress.comtandfonline.com Medicinal chemists leverage this effect to improve the metabolic stability of drug candidates. researchgate.net By strategically replacing hydrogen with deuterium at sites on a molecule that are vulnerable to metabolic breakdown, often by cytochrome P450 (CYP450) enzymes, the rate of metabolism can be slowed. dovepress.comtandfonline.com This can lead to a longer drug half-life, increased systemic exposure, and potentially a better safety profile by reducing the formation of toxic metabolites. dovepress.comnih.gov

Because deuterium and hydrogen are very similar in size and shape, this substitution is one of the most conservative changes that can be made to a molecule, typically retaining the parent drug's intended pharmacological activity and target selectivity. tandfonline.comnih.govsciencecoalition.org

Overview of Mefruside (B1676158) as a Parent Compound in Research Contexts

Mefruside is a diuretic compound used for the management of edema and hypertension. ontosight.aiwikipedia.org It belongs to the sulfonamide class of drugs and functions by affecting the kidney's ability to reabsorb sodium and chloride, leading to increased water excretion. ontosight.ainih.gov In research, Mefruside serves as a parent compound, meaning it is the original, non-deuterated molecule from which derivatives like Mefruside-d3 are created. pharmaffiliates.com Its metabolism can lead to the formation of metabolites, such as its lactone form, which are studied to understand the drug's complete pharmacokinetic profile. ontosight.ai In analytical contexts, such as anti-doping screening, non-labeled Mefruside is sometimes used as an internal standard to ensure the accuracy of analytical tests. dshs-koeln.de

This compound as a Designated Research Compound

This compound is the isotopically labeled analogue of Mefruside, where three hydrogen atoms on the methyl group have been replaced with deuterium atoms. pharmaffiliates.comnih.gov It is designated specifically for research and analytical applications. pharmaffiliates.com The primary use of this compound is as an internal standard in quantitative analytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS). lcms.czresearchgate.netrug.nl

In these analyses, a known quantity of this compound is added to a biological sample (like urine) before processing. rug.nlhtslabs.com Because this compound is chemically identical to Mefruside, it behaves similarly during sample extraction, separation, and ionization. However, due to its higher mass, the mass spectrometer can distinguish it from the non-labeled Mefruside. waters.com This allows for precise quantification of the parent drug in the sample by comparing the instrument's response for Mefruside to that of the known amount of the this compound internal standard. This practice is common in fields like sports anti-doping analysis to ensure reliable and accurate detection of the parent compound. researchgate.netrug.nl

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 4-Chloro-N1-methyl-N1-[(tetrahydro-2-methyl-2-furanyl)methyl]-1,3-benzenedisulfonamide-d3 pharmaffiliates.com
Molecular Formula C₁₃H₁₆D₃ClN₂O₅S₂ pharmaffiliates.com
Molecular Weight 385.90 g/mol pharmaffiliates.comnih.gov
IUPAC Name 4-chloro-1-N-[(2-methyloxolan-2-yl)methyl]-1-N-(trideuteriomethyl)benzene-1,3-disulfonamide nih.gov
Appearance Light Beige Solid pharmaffiliates.com
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere pharmaffiliates.com
Solubility Chloroform (Slightly), Methanol chemicalbook.com

Properties

Molecular Formula

C₁₃H₁₆D₃ClN₂O₅S₂

Molecular Weight

385.9

Synonyms

4-Chloro-N1-methyl-N1-[(tetrahydro-2-methyl-2-furanyl)methyl]-1,3-benzenedisulfonamide-d3;  B 1500-d3;  BAY 1500-d3;  Baycaron-d3;  FBA 1500-d3;  FDA 1902-d3;  Mefrusid-d3;  N-(4-Chloro-3-sulfamoylbenzenesulfonyl)-N-methyl-2-furfurylamine-d3;  N-(4’-Chloro-3

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Mefruside D3

Strategies for Site-Selective Deuterium (B1214612) Labelingclearsynth.comnih.gov

The synthesis of Mefruside-d3 necessitates a precise and controlled introduction of deuterium atoms at a specific molecular location. This is achieved through site-selective labeling, a process that ensures the deuterium is incorporated only at the desired position, thereby maintaining the compound's structural integrity and chemical properties. mercer.edunih.gov

Precursor Selection and Reaction Pathway Design for this compound Synthesis

The synthesis of this compound begins with the selection of appropriate precursors that facilitate the introduction of the deuterated methyl group. The general structure of Mefruside (B1676158) is 4-chloro-N1-methyl-N1-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide. wikipedia.orgmedkoo.com The target for deuteration is the N-methyl group, transforming it into a trideuteromethyl (CD3) group.

The synthetic pathway is designed to assemble the core structure of Mefruside from key building blocks, with the final step often being the introduction of the deuterated methyl group. This approach allows for the efficient use of the expensive deuterated reagent. The non-deuterated precursor would be 4-chloro-N1-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide, which possesses a secondary amine that can be alkylated.

Methodologies for Trideuteromethyl Group Incorporationclearsynth.com

The incorporation of the trideuteromethyl group is a critical step in the synthesis of this compound. mercer.edunih.gov Various methodologies have been developed for the site-selective installation of a CD3 group onto a nitrogen atom. A common and effective method involves the use of a deuterated methylating agent.

A widely used reagent for this purpose is deuterated methyl iodide (CD3I). The reaction involves the alkylation of the secondary amine precursor with CD3I in the presence of a suitable base. The base deprotonates the sulfonamide nitrogen, creating a nucleophile that readily attacks the electrophilic CD3I, forming the C-N bond and yielding this compound.

Alternative deuterated reagents and catalytic methods are also available for trideuteromethylation, offering different advantages in terms of reactivity, selectivity, and cost-effectiveness. researchgate.netrsc.org These can include deuterated dimethyl sulfate (B86663) or deuterated formaldehyde (B43269) followed by reduction. The choice of method depends on factors such as the scale of the synthesis, the desired purity, and the stability of the precursor molecule. researchgate.netrsc.org

Techniques for Deuterium Incorporation Efficiency and Positional Specificity Verification

After the synthesis, it is imperative to verify both the efficiency of deuterium incorporation and its precise location within the molecule. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool to confirm the absence of protons at the labeled site. In the case of this compound, the signal corresponding to the N-methyl protons in the ¹H NMR spectrum of non-labeled Mefruside would be absent or significantly diminished. Conversely, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium signal at the expected chemical shift, confirming its presence and location. ansto.gov.aubrightspec.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. thalesnano.combrightspec.com For this compound, the molecular weight should be three mass units higher than that of the non-labeled Mefruside, corresponding to the three deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. researchgate.net

Purification and Isolation Processes for High Purity this compound

Achieving high purity is essential for the use of this compound as an internal standard. bvsalud.org Following the synthesis, the crude product is subjected to one or more purification steps to remove unreacted starting materials, byproducts, and any isotopologues with incorrect deuterium incorporation.

Crystallization: Crystallization is a common technique for purifying solid organic compounds. ulisboa.pt By dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize, impurities are often left behind in the mother liquor.

Chromatography: Various chromatographic techniques are employed for purification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating compounds with high resolution. kcl.ac.uk A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve optimal separation of this compound from any impurities.

Flash Chromatography: For larger scale purifications, flash chromatography using a silica (B1680970) gel column is often utilized.

The purity of the final product is typically assessed by HPLC, where a single sharp peak indicates a high degree of purity.

Isotopic Enrichment Assessment of Mefruside-d3mercer.edunih.gov

Isotopic enrichment refers to the percentage of the labeled isotope at a specific position in the molecule. isotope.com For this compound, it is crucial to determine the percentage of molecules that are fully deuterated (CD3) versus those that may contain residual protons (CD2H or CDH2). bvsalud.org

Mass Spectrometry (MS): Mass spectrometry is the primary technique for assessing isotopic enrichment. ansto.gov.au By analyzing the isotopic cluster of the molecular ion, the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. For a high-quality this compound standard, the abundance of the M+3 ion (corresponding to the fully deuterated species) should be very high, typically >98%.

The isotopic enrichment is a critical parameter that is reported in the certificate of analysis for the standard. ansto.gov.au

Interactive Data Table: Properties of Mefruside and this compound

PropertyMefrusideThis compoundReference
IUPAC Name 4-chloro-N1-methyl-N1-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide4-chloro-N1-methyl-N1-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide-d3 wikipedia.orgnih.gov
Molecular Formula C13H19ClN2O5S2C13H16D3ClN2O5S2 nih.govncats.io
Molecular Weight 382.88 g/mol 385.90 g/mol nih.govncats.io
CAS Number 7195-27-9Not available, specific to manufacturer wikipedia.org
Primary Use Diuretic, AntihypertensiveInternal standard for mass spectrometry wikipedia.orgmedchemexpress.commedchemexpress.com

Advanced Analytical Applications of Mefruside D3 As an Internal Standard

Principles of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope labeled (SIL) internal standards are compounds where one or more atoms are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The fundamental principle behind their use in quantitative bioanalysis is that the SIL internal standard is chemically and physically almost identical to the analyte of interest. lgcstandards.com This near-identical behavior allows it to act as a perfect mimic throughout the analytical process, from sample preparation to detection. lgcstandards.com

The key advantages of using a SIL internal standard like Mefruside-d3 include:

Compensation for Variability : SIL standards co-elute chromatographically with the unlabeled analyte and exhibit similar ionization efficiency in the mass spectrometer. This allows them to compensate for variations in sample extraction, handling, and instrument response.

Mitigation of Matrix Effects : Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. researchgate.net Since the SIL internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate results. acanthusresearch.com

Improved Accuracy and Precision : By accounting for procedural and matrix-related inconsistencies, SIL internal standards significantly enhance the accuracy, precision, and reproducibility of quantitative methods. acanthusresearch.comsilantes.com

For a SIL internal standard to be effective, several criteria must be met. A mass difference of at least three mass units between the analyte and the standard is generally required for small molecules to prevent spectral overlap. acanthusresearch.com The isotopic label must be stable and not prone to exchange with protons from the solvent or matrix. acanthusresearch.com Furthermore, the SIL standard should have a high isotopic purity, with minimal presence of the unlabeled analyte. lgcstandards.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

This compound is frequently employed as an internal standard in the development and validation of LC-MS/MS methods for the detection of various compounds in biological samples, particularly in anti-doping analysis. lcms.czrug.nl

Optimization of Chromatographic Separation for this compound and Analytes

The goal of chromatographic optimization is to achieve good separation of the analyte and internal standard from other matrix components, ensuring reliable detection. While this compound and mefruside (B1676158) have nearly identical chemical properties, slight differences in retention time can sometimes occur with deuterium-labeled standards. researchgate.net

In a study developing a comprehensive screening method for doping agents, chromatographic separation was performed using a Zorbax Eclipse Plus C18 column (100 × 2.1 mm, 1.8 µm). rug.nl The mobile phase consisted of a gradient of 5 mM ammonium (B1175870) formate (B1220265) in 0.02% formic acid (A) and an acetonitrile/water mixture (90:10 v/v) with 5 mM ammonium formate and 0.01% formic acid (B). rug.nl Another method for analyzing whey protein supplements used a Zorbax SB-C18 column (3.0 mm × 50 mm, 1.8 µm) with a mobile phase of 0.1% ammonium formate/0.1% formic acid in water and 0.1% formic acid in methanol. scielo.br These examples highlight the use of reversed-phase chromatography with acidic mobile phases to achieve optimal separation.

Table 1: Example of Chromatographic Conditions for Methods Utilizing Mefruside as an Internal Standard

Parameter Method 1: Anti-Doping Screen rug.nl Method 2: Supplement Analysis scielo.br
Column Zorbax Eclipse Plus C18 (100 × 2.1 mm, 1.8 µm) Zorbax SB-C18 (3.0 mm × 50 mm, 1.8 µm)
Mobile Phase A 5 mM ammonium formate in 0.02% formic acid in water 0.1% ammonium formate/0.1% formic acid in water
Mobile Phase B Acetonitrile/water (90:10 v/v) with 5 mM ammonium formate and 0.01% formic acid 0.1% formic acid in methanol
Column Temperature 30 °C 40 °C

| Flow Rate | Not Specified | 600 µL min⁻¹ |

Mass Spectrometric Parameters for this compound Detection (e.g., MRM Transitions, Ionization Modes)

Mass spectrometry detection for quantitative analysis is typically performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the compound) and then monitoring for a specific product ion that is formed after fragmentation in the collision cell. This process is highly selective and sensitive.

Mefruside is often monitored in negative electrospray ionization (ESI) mode due to its acidic nature. tsijournals.comresearchgate.net For Mefruside, a common MRM transition is from the precursor ion m/z 381.2 to a product ion of m/z 189. researchgate.net The corresponding transition for this compound would be shifted by three mass units. The optimization of MS parameters like collision energy and cone voltage is crucial for maximizing the signal intensity for each transition. nih.gov

In a study on doping substances, mefruside was used as an internal standard and monitored in negative ionization mode. tsijournals.com Another analysis used mefruside as an internal standard with an MRM transition of 381.2 → 189 in negative ESI mode. researchgate.net

Table 2: Mass Spectrometric Parameters for Mefruside

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Source
Mefruside ESI Negative 381.2 189 researchgate.net

Role in Mitigating Matrix Effects in Complex Biological Matrices

Biological samples like urine and plasma contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. researchgate.net This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these effects. acanthusresearch.comresearchgate.net Since this compound has virtually identical physicochemical properties to mefruside, it experiences the same degree of ion suppression or enhancement. acanthusresearch.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to reliable and accurate quantitative results. silantes.com This is a significant advantage over using a structurally analogous internal standard, which may not co-elute perfectly and may have different ionization characteristics. lgcstandards.com

Method Validation Parameters Utilizing this compound

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. This compound plays a key role in the validation of various performance characteristics.

Assessment of Analytical Sensitivity and Limit of Quantification

The analytical sensitivity of a method is often defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. rug.nl

In validation studies, this compound is added at a constant concentration to all calibration standards, quality control samples, and unknown samples. The response of the analyte is normalized to the response of this compound. This normalization helps in establishing a stable and reproducible signal, which is crucial for determining low-level concentrations accurately.

For instance, in the validation of a screening method for doping agents, the LOD was determined by analyzing spiked urine samples at decreasing concentrations, and it was required to be no higher than 50% of the Minimum Required Performance Level (MRPL) set by the World Anti-Doping Agency (WADA). rug.nltsijournals.com The use of an internal standard like this compound is critical in these low-level determinations to ensure that the measured signal is truly from the analyte and not from background noise or matrix interferences. rug.nl One study reported achieving lower limits of detection in the range of 0.2-1 µg/mL and lower limits of quantification in the range of 0.4-5 µg/mL for various analytes using methods that included mefruside as an internal standard. dshs-koeln.de

Evaluation of Analytical Accuracy and Precision

The primary function of an internal standard is to correct for the variability inherent in analytical procedures, from sample preparation to instrumental analysis. This compound, by closely mimicking the chemical and physical properties of the non-labeled analyte, provides a stable reference point that significantly improves both accuracy and precision.

In quantitative bioanalysis, accuracy refers to the closeness of a measured value to a known or accepted value, while precision reflects the reproducibility of the measurement. Deuterated standards are considered the gold standard for achieving high accuracy and precision in mass spectrometry-based assays. They co-elute with the target analyte, experiencing similar extraction efficiencies and, crucially, similar ionization suppression or enhancement effects in the mass spectrometer's source. This co-elution ensures that any variations in the analytical process affect both the analyte and the internal standard proportionally, allowing for reliable correction and quantification.

Validation studies for analytical methods employing this compound demonstrate excellent performance. For instance, in a comprehensive screening method for 165 different doping agents in human urine, Mefruside was used as one of the internal standards to monitor the analytical process. tsijournals.com The validation of such methods, according to World Anti-Doping Agency (WADA) guidelines, involves rigorous assessment of precision. tsijournals.com In a study analyzing a wide range of doping agents with UPC²-MS/MS, the use of an internal standard mix including mefruside resulted in stable retention times with relative standard deviations (%RSDs) of less than 0.6% across more than 1200 injections, showcasing exceptional precision. lcms.cz Similarly, a method for forensic toxicology screening demonstrated that the use of stable isotope-labeled internal standards led to accuracies within 10% of target concentrations and average %RSDs of less than 3% for quality control samples.

ParameterFindingAnalytical ContextSource
Precision <0.6% RSDRetention time stability over 1200+ injections in a multi-analyte anti-doping screen. lcms.cz
Precision <3% RSDFor QC samples in a targeted forensic toxicology screen.
Accuracy Within 10%Of target concentrations for QC samples in a forensic toxicology screen.

Specificity and Selectivity in Multi-Analyte Profiling

Specificity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other components in the sample, while selectivity refers to the ability to discriminate the analyte from other compounds. In multi-analyte profiling, where hundreds of compounds may be present in a complex biological matrix like urine or blood, achieving high specificity and selectivity is a significant challenge.

This compound plays a critical role in ensuring the specificity and selectivity of these large-scale screening methods. Its use is well-documented in comprehensive anti-doping screens and analyses for food adulterants. lcms.czscielo.br For example, a method was developed to detect 105 different substances—including anabolic agents, stimulants, and diuretics—in whey protein food supplements using liquid chromatography coupled to high-resolution mass spectrometry (LC-Orbitrap-HRMS). scielo.br In this method, mefruside was part of the internal standard mixture used to ensure reliable identification. scielo.br The method's selectivity was confirmed by analyzing ten different blank whey protein samples to verify the absence of interfering substances at the retention times of the target analytes. scielo.br

Another study developed a screening method for 165 drugs of abuse in human urine, where mefruside was one of six internal standards representing different classes of compounds. tsijournals.com Its inclusion helped ensure system suitability and quality control across the broad panel. tsijournals.com The specificity of the method was demonstrated by analyzing 100 different blank urine samples, which showed no interferences at the relevant retention times. tsijournals.com The unique mass-to-charge ratio of this compound allows it to be clearly distinguished from both the native mefruside and other co-eluting matrix components, thereby enhancing the selectivity of detection in complex tandem mass spectrometry (MS/MS) experiments. tsijournals.com

Study FocusNumber of AnalytesMatrixAnalytical TechniqueRole of this compoundSource
Anti-Doping 165Human UrineUPLC-MS/MSInternal Standard for quality check and system suitability. tsijournals.com
Food Adulterants 105Whey ProteinLC-Orbitrap-HRMSComponent of internal standard mix for validation. scielo.br
Anti-Doping >180Human UrineUPC²-MS/MSComponent of internal standard mix for a broad screen. lcms.czhtslabs.com
Anti-Doping 46Human UrineLC-MS/MSInternal Standard for simultaneous screening of stimulants and diuretics. nih.gov

Stability Assessment of this compound in Analytical Workflows

The stability of an analyte throughout the analytical process—from sample collection and storage to final analysis—is a critical factor for obtaining reliable data. Bioanalytical method validation guidelines from regulatory agencies mandate stability assessments under various conditions, including freeze-thaw cycles and long-term storage. celegence.com An ideal internal standard must itself be stable under all processing and storage conditions to accurately reflect the stability of the target analyte.

This compound, as a stable isotope-labeled standard, is presumed to have stability characteristics nearly identical to its non-labeled counterpart. This is a significant advantage, as it can help to accurately model the degradation of the target analyte during sample handling. If the analyte degrades during a freeze-thaw cycle, for instance, the deuterated internal standard is expected to degrade to the same extent, keeping the analyte-to-internal standard ratio constant and preserving the accuracy of the measurement.

The use of this compound in validated methods that include stability evaluations underscores its suitability for this purpose. For example, in a comprehensive screening platform for anti-doping, urine samples are often stored frozen (e.g., at -20°C) and may undergo freeze-thaw cycles before analysis. tsijournals.comrug.nl The successful validation of these methods, which use this compound as an internal standard, implicitly confirms the stability of the standard under these conditions. tsijournals.comrug.nl One study on metabolomics of dried urine spots specifically assessed one-week freeze-thaw stability where mefruside was an internal standard, with the analytical protocol being deemed of high quality and stable.

Stability ConditionMatrixAnalytical ContextSource
Long-Term Storage Human UrineSamples stored frozen at < -10°C prior to analysis in a multi-analyte screen. tsijournals.com
Long-Term Storage Methanol/Amber VialsStock and working solutions stored at -20°C. rug.nl
Freeze-Thaw Cycles General BioanalysisA key assessment for which deuterated standards are used to ensure analyte stability. celegence.com
Processed Sample Stability General BioanalysisEvaluation of analyte stability after extraction steps. celegence.com

Qualitative Screening Applications of this compound in Broad Analytical Panels

Beyond quantitative analysis, this compound is extensively used in qualitative screening methods designed to detect the presence of a large number of substances. These broad analytical panels are common in toxicology and anti-doping, where the goal is to identify any of a wide range of prohibited or controlled substances. tsijournals.comhtslabs.comrug.nl

In sports anti-doping, laboratories must screen samples for hundreds of banned substances. tsijournals.com A high-resolution full-scan (HR-FS) mass spectrometry method using an Orbitrap mass analyzer was developed for this purpose, employing this compound as one of the internal standards for qualitative screening. rug.nlrug.nl This approach allows for the detection of a comprehensive molecular profile, and the internal standard ensures that the extraction and analysis were performed correctly. rug.nl The use of this compound was also reported in the screening procedures for the Rio 2016 Olympic and Paralympic Games, where it was added to samples analyzed by LC-HRMS to check for dual ionization response in both positive and negative modes, demonstrating its versatility. unifesp.br

Another application involves simplified "dilute-and-shoot" or rapid filtration methods designed for high-throughput screening. One such method, used by the Australian Sports Drug Testing Laboratory, employs a simple filtration step with Mefruside added as an internal standard before analysis by LC-HRMS. htslabs.comthamesrestek.co.uk This approach can identify up to 180 different compounds and relies on the internal standard to verify uniform extraction and testing. htslabs.com Similarly, this compound is used as an internal standard in methods to screen for adulterants in food supplements and in broad forensic toxicology panels. scielo.br

Application AreaPanel ScopeMatrixAnalytical TechniqueSource
Anti-Doping Comprehensive screening of prohibited substancesHuman UrineLC/Q/Orbitrap MS rug.nlrug.nl
Anti-Doping (Olympics) Broad screening of prohibited substancesHuman UrineLC-HRMS unifesp.br
Anti-Doping Screening of ~180 common doping compoundsHuman UrineLC-HRMS htslabs.comthamesrestek.co.uk
Food Safety Screening of 105 potential adulterantsWhey ProteinLC-Orbitrap-HRMS scielo.br
Anti-Doping Screening of stimulants and diureticsHuman UrineLC-MS/MS nih.gov
Doping Control Detection of anabolic steroid esters and other drugsDried Blood SpotsUHPLC-Orbitrap nih.gov

Mechanistic Investigations and Metabolic Pathway Elucidation Using Mefruside D3

Use of Deuteration to Study Metabolic Isotope Effects

The strategic replacement of hydrogen with its stable, heavy isotope deuterium (B1214612) is a technique known as deuteration. nih.gov This substitution does not typically alter the fundamental chemical or pharmacological properties of a molecule but can have a profound impact on its metabolic rate. nih.govisowater.com The underlying principle is the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is significantly stronger and more stable than the carbon-hydrogen (C-H) bond. isowater.com

Metabolic processes, particularly Phase I reactions mediated by Cytochrome P450 (CYP) enzymes, often involve the cleavage of a C-H bond as a rate-limiting step. dovepress.comjuniperpublishers.com Due to the higher energy required to break the C-D bond, deuterated compounds are metabolized more slowly at the site of deuteration. isowater.com This reduced rate of metabolism can lead to several observable effects, including an increased plasma half-life and altered metabolite profiles. dovepress.comjuniperpublishers.com

In the context of Mefruside-d3, deuteration enhances its metabolic stability. rug.nl Research has indicated that the parent compound, Mefruside (B1676158), is already highly stable, with over 99% of it remaining as an unchanged drug after administration in humans. akjournals.com The introduction of deuterium to create this compound further solidifies this stability, making it an ideal internal standard for mass spectrometry-based analyses. researchgate.netrug.nl Its predictable, slow metabolism ensures that it does not interfere with the analysis of other target analytes while providing a reliable reference for quantification. lcms.czresearchgate.net

In Vitro Metabolic Studies with this compound in Enzyme Systems

In vitro systems, such as isolated enzymes, liver microsomes, and cell cultures, are essential for studying drug metabolism in a controlled environment. This compound plays a significant role in these studies, both as a stable analytical tool and as a subject of metabolic investigation itself.

Drug metabolism is broadly categorized into two phases. Phase I reactions introduce or expose functional groups through processes like oxidation, reduction, or hydrolysis, typically making the compound more reactive. fu-berlin.denih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. fu-berlin.denih.gov

For Mefruside, however, metabolic transformation appears to be a minor elimination pathway. Studies have shown that the vast majority of the compound is excreted from the body in its original, unmetabolized form. akjournals.com This suggests that Mefruside undergoes minimal Phase I or Phase II metabolism. The exceptional stability of this compound makes it a reliable internal standard in in-vitro studies that investigate the complex Phase I and Phase II metabolic pathways of other co-administered drugs. fu-berlin.deresearchgate.net

Enzyme kinetics studies measure the rate of metabolic reactions and how they are affected by various factors, including the presence of inhibitors. nih.gov Such studies are crucial for predicting drug-drug interactions and understanding a compound's effect on metabolic pathways. nih.gov While this compound is primarily used as a stable marker, its parent compound has been shown to interact with specific metabolic processes. In an isolated rat liver perfusion model, Mefruside was found to inhibit the synthesis of urea (B33335), demonstrating its potential to modulate specific enzyme pathways.

Table 1: Documented Inhibitory Effect of Mefruside in an In Vitro Model

CompoundModel SystemPathway InvestigatedObserved EffectReference
MefrusideIsolated Rat Liver PerfusionUrea SynthesisInhibition

Identification of Phase I and Phase II Metabolic Transformations

Application in Non-Clinical In Vivo Metabolic Profiling (e.g., Animal Models, Zebrafish)

Before human trials, the metabolic profile of a drug is extensively studied in non-clinical in vivo systems. This compound is frequently employed in these models as an internal standard to ensure the accuracy of metabolic profiling of other test compounds.

Animal models, such as rats, are standard for these investigations. For instance, Mefruside has been utilized in studies involving isolated rat liver perfusion to probe its inhibitory effects on metabolic pathways like urea synthesis.

More recently, the zebrafish (Danio rerio) has emerged as a valuable model for studying drug metabolism due to its genetic similarity to humans and rapid development. In a "zebrafish water tank" (ZWT) model designed to identify drug metabolites, Mefruside was used as a key component of the internal standard mixture to monitor the metabolic fate of synthetic cathinones. d-nb.info This application highlights the versatility of this compound as a tool in both traditional and emerging in vivo models for metabolic research.

Table 2: Application of Mefruside in Non-Clinical In Vivo Models

Model OrganismStudy TypeRole of Mefruside/Mefruside-d3PurposeReference
RatLiver Perfusion StudyActive CompoundInvestigating inhibition of urea synthesis
ZebrafishWater Tank (ZWT) Metabolism StudyInternal StandardQuantitative analysis of synthetic cathinone (B1664624) metabolites d-nb.info

Investigating Compound Degradation and Stability Pathways

The chemical stability of a compound is a critical attribute, distinct from its metabolic stability. It determines the compound's shelf-life and its integrity under various experimental conditions, including changes in pH, temperature, and light exposure. nih.gov

Mefruside is characterized by its high in vivo stability, a property that contributes to its long duration of action and its excretion primarily as an unchanged drug. akjournals.com This inherent stability is a prerequisite for its function as a dependable internal standard in numerous analytical methods. rug.nlhtslabs.com Its consistent performance in demanding liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures, used for doping control and other sensitive analyses, serves as strong evidence of its chemical robustness under various sample processing and storage conditions. lcms.czresearchgate.net While specific studies detailing the degradation pathways of this compound are not extensively published, its widespread and successful use confirms its high degree of stability for analytical applications.

Future Perspectives and Emerging Research Trajectories for Deuterated Compounds

Integration of Mefruside-d3 in Advanced Multi-Omics Research

Multi-omics research, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, aims to provide a comprehensive understanding of complex biological systems. In this context, stable isotope labeling is a cornerstone for quantitative analysis, and deuterium (B1214612) is a versatile and effective tracer. nih.govresearchgate.net The use of deuterium oxide (D₂O) labeling, for instance, allows for the incorporation of deuterium into a wide array of biomolecules, including proteins, lipids, carbohydrates, and nucleotides, as they are synthesized. researchgate.net This enables researchers to track metabolic flux and determine the turnover rates of these crucial cellular components. researchgate.net

The precision required in multi-omics studies, particularly in quantitative proteomics, glycomics, and lipidomics, necessitates the use of reliable internal standards to correct for variability during sample preparation and analysis. kcasbio.com This is where compounds like this compound play a critical role. As a deuterated internal standard, this compound is added to biological samples in a known quantity. kcl.ac.ukkcl.ac.uk Because it is chemically almost identical to its non-deuterated counterpart, it behaves similarly during extraction, chromatography, and mass spectrometry analysis. kcasbio.com This allows it to normalize for variations in sample handling and instrument response, ensuring that the quantitative data obtained for the target analytes are highly accurate and reproducible. clearsynth.com This approach is fundamental for comparing the metabolome or proteome between different states, such as in healthy versus diseased tissue, providing robust data for biomarker discovery and understanding disease pathophysiology. researchgate.net

Omics FieldApplication of Deuterium LabelingKey Research Contribution
ProteomicsQuantification of protein synthesis and turnover rates.Provides insights into protein dynamics in response to stimuli or disease.
MetabolomicsTracing metabolic pathways and measuring flux.Elucidates how organisms absorb, distribute, and metabolize compounds.
LipidomicsMonitoring quantitative changes in lipid profiles between normal and disease states.Reveals the role of lipid metabolism in various pathologies.
GlycomicsRelative quantification of glycans through metabolic isotope labeling.Aids in understanding the role of carbohydrates in cellular processes.

Potential for Developing Novel Deuterated Chemical Probes

The unique properties of the carbon-deuterium (C-D) bond are being harnessed to develop a new generation of chemical probes for advanced biological imaging and research. europa.eu The C-D bond has a distinct vibrational frequency that falls in a "silent" region of the cellular Raman spectrum, which allows for the direct, "label-free" tracking of deuterated molecules inside living cells without interference from other cellular components. europa.eu This groundbreaking approach enables researchers to observe the uptake and metabolism of deuterated drugs or probes with high spatial resolution, minimizing the perturbations caused by bulky fluorescent tags. europa.eu

Research is expanding into the synthesis of novel deuterated probes with diverse functionalities:

Metabolic Imaging: Deuterated carbohydrates, such as deuterated fructose (B13574) or glucose, are being developed as probes to study metabolic disorders like fatty liver disease and to track glucose dynamics in real-time. anr.fr

Super-Resolution Microscopy: Scientists are creating first-in-class deuterated cyanine (B1664457) (Cy) fluorophores. These probes are designed for techniques like stochastic reconstruction microscopy (STORM), promising to enhance imaging depth and resolution in live tissue. europa.eu

Controlling Cellular Activity: Deuterated azobenzene (B91143) photoswitches are being engineered to achieve the light sensitivity required to remotely control neural signaling in vivo, opening new avenues for neuroscience research. europa.eu

Nucleic Acid Structure: Specifically deuterated nucleotides are synthesized and incorporated into RNA to serve as chemical probes. scienceopen.com By measuring the kinetic isotope effect on cleavage, researchers can gain atom-level resolution of RNA structure and reactivity. scienceopen.com

While this compound is a relatively simple deuterated molecule, it represents the foundational principle of isotopic labeling that underpins the development of these sophisticated chemical probes.

Challenges and Innovations in the Synthesis and Application of Deuterated Analogues

Despite the immense utility of deuterated compounds, their synthesis and application are not without challenges. However, continuous innovation in synthetic chemistry is providing powerful solutions to overcome these hurdles.

The primary challenges include the high cost of raw materials, particularly deuterium oxide (D₂O), and the often complex, multi-step synthetic protocols required to introduce deuterium into specific positions within a molecule (regioselectivity). anr.frresolvemass.ca Furthermore, the presence of deuterium can slightly alter the chemical properties of a compound due to the kinetic isotope effect, which can affect reaction rates and equilibria and must be carefully considered. musechem.com

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This method uses metallic catalysts to directly exchange hydrogen atoms for deuterium on a target molecule, often without requiring the synthesis of labeled precursors. anr.fracs.org

Enzymatic Synthesis: Leveraging the high specificity of enzymes allows for the selective incorporation of deuterium into precise locations on complex organic molecules.

Synthesis from Deuterated Precursors: Using starting materials that are already deuterated provides a direct route to building more complex labeled compounds.

ChallengeDescriptionInnovative Solution
CostHigh expense of deuterium-enriched starting materials and complex production processes. resolvemass.catn-sanso.co.jpFlow chemistry and microwave-assisted synthesis to improve efficiency and throughput. anr.frtn-sanso.co.jp
Synthetic ComplexityAchieving uniform and site-specific deuterium labeling requires precise control and sophisticated methods. musechem.comMetal-catalyzed hydrogen isotope exchange and enzymatic synthesis for enhanced selectivity. anr.fr
Isotopic EffectsThe C-D bond is stronger than the C-H bond, which can alter reaction rates and metabolic pathways. musechem.comCareful molecular design and thorough in vivo validation to predict and confirm metabolic outcomes. musechem.com

Contribution of Deuterated Internal Standards to Regulatory Science Methodologies

In the highly regulated fields of pharmaceutical development and anti-doping science, analytical methods must be rigorously validated to ensure they are accurate, precise, and reliable. Deuterated internal standards, such as this compound, are indispensable tools for meeting these stringent requirements, particularly for methods based on liquid chromatography-mass spectrometry (LC-MS/MS). kcasbio.comnih.gov

A major challenge in bioanalysis is the "matrix effect," where other components in a complex sample like plasma or urine can interfere with the analysis by suppressing or enhancing the instrument's response to the target analyte. kcasbio.com This variability can lead to inaccurate quantification and unreliable data. A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal solution. kcasbio.comclearsynth.com Because it has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and is affected by the matrix in the same way. kcasbio.com By measuring the ratio of the analyte to the internal standard, the matrix effect is normalized, leading to highly reliable results.

The use of SIL-IS is strongly recommended by regulatory agencies like the European Medicines Agency (EMA). kcasbio.com Submissions for new drug approvals that use robust bioanalytical methods incorporating deuterated standards are more likely to meet regulatory scrutiny. kcasbio.comnih.gov In anti-doping, Mefruside (B1676158) and this compound have been used in screening methods to detect the misuse of diuretics and other prohibited substances, demonstrating their practical application in a regulatory context. kcl.ac.ukrug.nlresearchgate.net The investment in synthesizing a deuterated internal standard often saves significant time and cost during method development and validation, preventing potential study failures and regulatory delays. kcasbio.com

Q & A

What frameworks assist in aligning this compound research questions with ethical and feasibility criteria (e.g., FINER framework)?

  • Guidelines :
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal drafting .
  • Justify sample sizes using power analysis (α=0.05, β=0.2) and predefine exclusion criteria to reduce bias .
  • Address ethical considerations for deuterium-labeled compounds in human trials (e.g., IRB approvals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.